molecular formula C13H17Cl2NO B1465541 (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol CAS No. 1552252-69-3

(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol

Cat. No. B1465541
CAS RN: 1552252-69-3
M. Wt: 274.18 g/mol
InChI Key: DKWJTTKQWBBMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol, also known as DCBP, is an organic compound belonging to the class of piperidines. It is a colorless, odorless, and water-soluble compound with a molecular weight of 243.09 g/mol. DCBP is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other compounds, and as a catalyst for chemical reactions. It is also used in the development of new drugs, as well as in research on the biochemical and physiological effects of drugs.

Scientific Research Applications

Antimalarial Activity

Piperidine derivatives have been studied for their potential as antimalarial agents. Specifically, structurally simple synthetic 1,4-disubstituted piperidines have shown high selectivity for resistant strains of Plasmodium falciparum, the parasite responsible for malaria . The presence of a hydroxyl group, as in “(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol”, could contribute greatly to the antiplasmodial activity, making it a promising candidate for further exploration as an antimalarial lead.

Anticancer Properties

Piperidine derivatives are being utilized in the development of anticancer drugs. Their structural versatility allows for the design of compounds that can target various pathways involved in cancer progression . The dichlorobenzyl group in the compound may enhance its ability to interact with cancerous cells, potentially leading to new therapeutic options.

Antiviral Applications

The piperidine nucleus is a common feature in many antiviral agents. These compounds can interfere with viral replication and are essential in the treatment of diseases such as HIV/AIDS and hepatitis . The structural features of “(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol” could be modified to optimize its antiviral activity.

Analgesic and Anti-inflammatory Uses

Piperidine derivatives are known for their analgesic and anti-inflammatory effects. They can modulate pain pathways and inflammatory responses, making them valuable in the treatment of chronic pain and inflammatory diseases . The compound’s ability to be functionalized further enhances its potential in this field.

Antipsychotic and Anti-Alzheimer’s Disease

These compounds have applications in neuropharmacology, particularly in the treatment of psychiatric disorders and neurodegenerative diseases like Alzheimer’s . Piperidine derivatives can cross the blood-brain barrier and interact with central nervous system receptors, which is crucial for their effectiveness in these applications.

Anticoagulant Properties

Piperidine derivatives also show promise as anticoagulants, which are important in the prevention of thrombosis . The specific interactions of the dichlorobenzyl group with blood components could be explored to develop new anticoagulant drugs.

Future Directions

“(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol” is a potential candidate for drug development and synthesis of complex. Further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads .

properties

IUPAC Name

[1-[(3,5-dichlorophenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-4-11(5-13(15)6-12)8-16-3-1-2-10(7-16)9-17/h4-6,10,17H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWJTTKQWBBMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC(=C2)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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